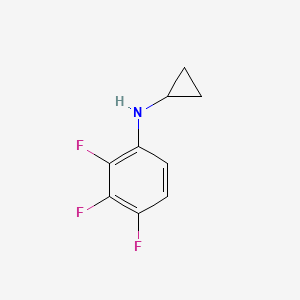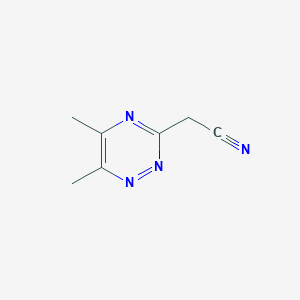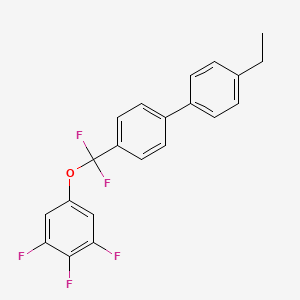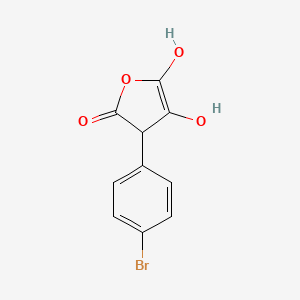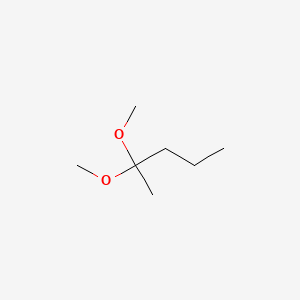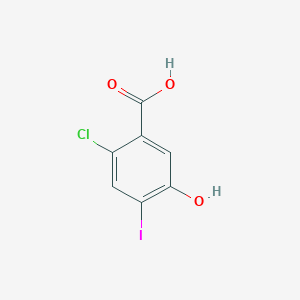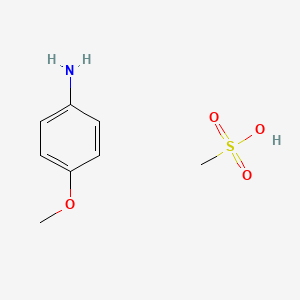
p-Anisidine methanesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Anisidine methanesulphonic acid: is a chemical compound that combines the properties of p-anisidine and methanesulphonic acid. p-Anisidine, also known as 4-methoxyaniline, is an organic compound with the formula CH₃OC₆H₄NH₂. Methanesulphonic acid (CH₃SO₃H) is a strong acid known for its high solubility and stability. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-anisidine methanesulphonic acid typically involves the reaction of p-anisidine with methanesulphonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:
- Dissolution of p-anisidine in a suitable solvent such as ethanol or methanol.
- Addition of methanesulphonic acid to the solution.
- Stirring the mixture at a controlled temperature to ensure complete reaction.
- Isolation and purification of the product through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions: p-Anisidine methanesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy group in p-anisidine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated anisidines, alkylated derivatives.
科学研究应用
Chemistry: p-Anisidine methanesulphonic acid is used as a reagent in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its unique reactivity makes it valuable in various chemical transformations.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its ability to form Schiff bases with aldehydes and ketones makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives are being explored for their therapeutic properties.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and coatings. Its strong acidic nature makes it an effective catalyst in various industrial processes.
作用机制
The mechanism of action of p-anisidine methanesulphonic acid involves its interaction with molecular targets through various pathways:
Formation of Schiff Bases: The compound reacts with carbonyl groups to form Schiff bases, which are important intermediates in many biochemical reactions.
Catalytic Activity: As a strong acid, methanesulphonic acid component acts as a catalyst in esterification, alkylation, and other reactions.
Redox Reactions: The compound can participate in redox reactions, influencing the oxidative state of other molecules.
相似化合物的比较
p-Anisidine: Shares the methoxy group but lacks the strong acidic properties of methanesulphonic acid.
Methanesulphonic Acid: Known for its strong acidity and stability but lacks the aromatic properties of p-anisidine.
Aniline Derivatives: Compounds like o-anisidine and m-anisidine have similar structures but differ in the position of the methoxy group.
Uniqueness: p-Anisidine methanesulphonic acid combines the properties of both p-anisidine and methanesulphonic acid, making it unique in its reactivity and applications. Its ability to participate in a wide range of chemical reactions and its strong acidic nature set it apart from other similar compounds.
属性
分子式 |
C8H13NO4S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC 名称 |
methanesulfonic acid;4-methoxyaniline |
InChI |
InChI=1S/C7H9NO.CH4O3S/c1-9-7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5H,8H2,1H3;1H3,(H,2,3,4) |
InChI 键 |
JYIBYDUTQANHBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
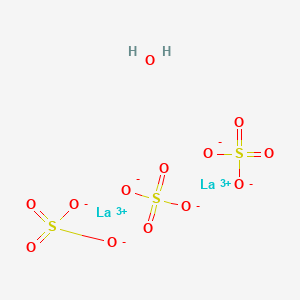

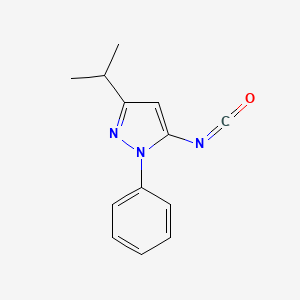
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
